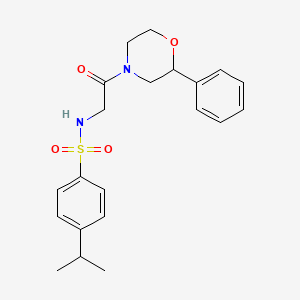

![molecular formula C14H12N2S B2713544 3-Amino-4-[(4-methylphenyl)sulfanyl]benzenecarbonitrile CAS No. 337924-03-5](/img/structure/B2713544.png)

3-Amino-4-[(4-methylphenyl)sulfanyl]benzenecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Amino-4-[(4-methylphenyl)sulfanyl]benzenecarbonitrile” is a chemical compound with the molecular formula C14H12N2S and a molecular weight of 240.32 . It’s also known as 4-methyl-2-(p-tolylthio)benzylamine or MTBA.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzenecarbonitrile core with an amino group at the 3-position and a (4-methylphenyl)sulfanyl group at the 4-position .Physical And Chemical Properties Analysis

This compound has a melting point of 98-101°C . Other physical and chemical properties are not available from the search results.Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Interactions

Studies on compounds structurally related to 3-Amino-4-[(4-methylphenyl)sulfanyl]benzenecarbonitrile have revealed insights into their crystal structures and molecular interactions. For example, the crystal structure of 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate shows significant molecular planarity and interactions that could influence the design of molecular materials with specific optical or electronic properties Syahirah binti Ramli et al., 2015.

Corrosion Inhibition

Derivatives of 3-Amino-4-[(4-methylphenyl)sulfanyl]benzenecarbonitrile, such as Schiff bases, have been investigated as corrosion inhibitors. They show significant effectiveness in reducing the corrosion rate of metals in acidic environments, suggesting potential applications in materials protection and maintenance M. Behpour et al., 2009.

Organic Synthesis and Polymerization

Novel 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives have been proposed as photosensitizers in photopolymerization processes. These compounds demonstrate high efficiency under UV and visible light, indicating their potential in developing new photoinitiating systems for 3D printing and other polymerization applications Tomal et al., 2019.

Photolytic Decomposition and Environmental Applications

The photolytic decomposition of compounds similar to 3-Amino-4-[(4-methylphenyl)sulfanyl]benzenecarbonitrile has been studied, with findings relevant to environmental science and pollution control. Understanding the decomposition pathways of these compounds can aid in developing strategies for the removal of pharmaceutical pollutants from water Wei Zhou and D. Moore, 1994.

Antimicrobial Activities

Research on 1,2,4-triazole derivatives, structurally related to 3-Amino-4-[(4-methylphenyl)sulfanyl]benzenecarbonitrile, has shown promising antimicrobial activities. These studies highlight the potential for developing new antimicrobial agents based on modifications of the core structure Yatin J. Mange et al., 2013.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-4-(4-methylphenyl)sulfanylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-10-2-5-12(6-3-10)17-14-7-4-11(9-15)8-13(14)16/h2-8H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHSBHCLTABYTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2713461.png)

![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine](/img/structure/B2713463.png)

![6-(4-fluorobenzyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2713465.png)

![5-(1-adamantyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2713466.png)

![1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2713467.png)

![N-(2,5-difluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2713471.png)

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole](/img/structure/B2713474.png)

![N~4~-(4-ethoxyphenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2713475.png)

![2-Chloro-N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2713476.png)

![N-benzyl-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2713483.png)